molecular formula C13H16N2O2S B2536339 N-cyclopropyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide CAS No. 2034390-66-2

N-cyclopropyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2536339
CAS No.: 2034390-66-2
M. Wt: 264.34
InChI Key: AYMFCLZZYSLCDP-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide: is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyclopropyl group, a thiolan-3-yloxy group, and a pyridine-3-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the pyridine ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.

    Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane.

    Attachment of the thiolan-3-yloxy group: This step involves the reaction of the pyridine derivative with a thiolan-3-yloxy precursor under appropriate conditions.

    Formation of the carboxamide group: The final step involves the conversion of the carboxylic acid derivative to the carboxamide using reagents such as ammonia or amines.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-cyclopropyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or the thiolan-3-yloxy group to a thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolan-3-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-cyclopropyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets and its effects on cellular processes.

Medicine: The compound may have potential therapeutic applications. Research may explore its efficacy as a drug candidate for treating various diseases, including its mechanism of action and pharmacokinetic properties.

Industry: In industrial applications, this compound may be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

  • N-cyclopropyl-2-(thiolan-3-yloxy)pyridine-3-carboxylic acid
  • N-cyclopropyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide derivatives
  • Other pyridine-3-carboxamide compounds

Uniqueness: this compound is unique due to the presence of the cyclopropyl and thiolan-3-yloxy groups, which confer distinct chemical and biological properties. These structural features may result in different reactivity, binding affinity, and biological activity compared to similar compounds.

Properties

IUPAC Name

N-cyclopropyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c16-12(15-9-3-4-9)11-2-1-6-14-13(11)17-10-5-7-18-8-10/h1-2,6,9-10H,3-5,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMFCLZZYSLCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(N=CC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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